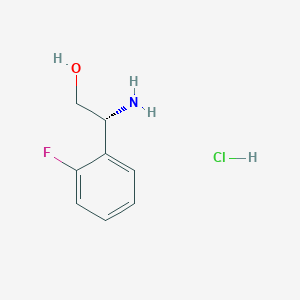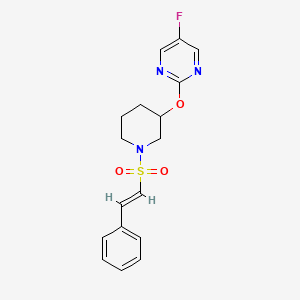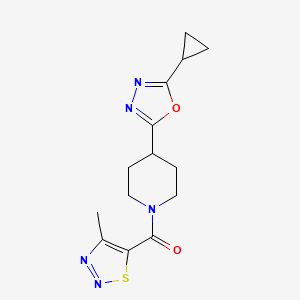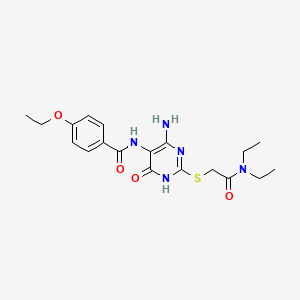
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1603249-26-8 . It has a molecular weight of 318.51 .
Molecular Structure Analysis
The molecular formula of “5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride” is C6H2BrClFNO4S . The InChI Code is 1S/C6H2BrClFNO4S/c7-3-1-6 (15 (8,13)14)5 (10 (11)12)2-4 (3)9/h1-2H .Applications De Recherche Scientifique
Synthesis and Derivatives
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of sulfonated derivatives of 4-fluoroaniline and 2-fluoroaniline. These processes involve complex reactions like sulfonation, hydrolysis, and reduction, highlighting the compound's role in creating structurally diverse chemicals (Courtin, 1982), (Courtin, 1983).
Anticancer Research
In anticancer research, derivatives of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride have been synthesized and studied for their potential anticarcinogenic activities. A specific compound synthesized was shown to have significant activity against certain cancer cell lines (Miao, Yan, Zhao, 2010).
Pharmaceutical Intermediates
The compound has also been used in the synthesis of pharmaceutical intermediates. This includes its use in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound used in medical imaging (Klok, Klein, Herscheid, Windhorst, 2006).
Materials Science
In materials science, derivatives of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride are used in the preparation of polymers. For instance, it was involved in the synthesis of a specific polysulfone, highlighting its role in the development of novel materials (Sato, Yokoyama, 1984).
Chemical Reactivity Studies
The compound's derivatives have been studied for their chemical reactivity. For example, the radical anions of related compounds show unique reactivity in certain solvents, which is significant for understanding chemical reactions in various media (Ernst, Ward, Norman, Hardacre, Compton, 2013).
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to introduce new functional groups to the benzene ring while preserving its aromaticity .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, such asFriedel Crafts acylation and Clemmensen Reduction , which can lead to the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Propriétés
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSFBRRLRRIOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)
![[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate](/img/structure/B2369875.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)
![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)



![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)
